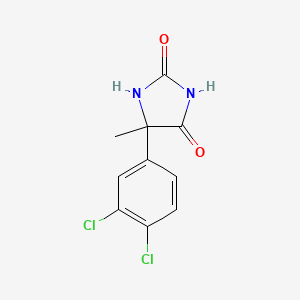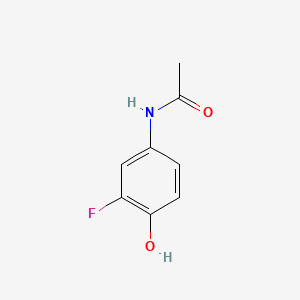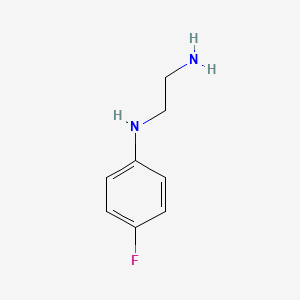
N-(4-フルオロフェニル)エチレンジアミン
説明
N-(4-Fluorophenyl)ethylenediamine is a derivative of ethylenediamine where one of the hydrogen atoms is substituted with a 4-fluorophenyl group. This modification potentially alters the chemical and physical properties of the molecule, making it a subject of interest in various chemical research areas.
Synthesis Analysis
The synthesis of related compounds to N-(4-Fluorophenyl)ethylenediamine has been reported in the literature. For instance, a compound with a similar backbone, N,N'-bis(1-phenylethanol)ethylenediamine, was synthesized and its inhibition efficiency against steel corrosion was studied . Another related compound, N,N'-bis(4-fluorobenzylidene)ethylenediamine, was synthesized and its crystal structure was determined . These studies provide insights into the methods that could potentially be applied to synthesize N-(4-Fluorophenyl)ethylenediamine.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-Fluorophenyl)ethylenediamine has been analyzed using various techniques. For example, the crystal structure of a copper(I) complex with N,N'-bis(4-fluorobenzylidene)ethylenediamine was determined using X-ray diffraction . This analysis revealed a distorted tetrahedral coordination polyhedron around the copper(I) ion. Such studies are crucial for understanding the molecular geometry and potential reactivity of N-(4-Fluorophenyl)ethylenediamine.
Chemical Reactions Analysis
The reactivity of ethylenediamine derivatives has been explored in several studies. The reaction of N,N,N'-trimethyl-N'-(trimethylsilyl)ethylenediamine with tetrafluorophosphoranes to yield azonium hexafluorophosphates demonstrates the potential for complex formation and the ability of ethylenediamine derivatives to participate in nucleophilic substitution reactions . This suggests that N-(4-Fluorophenyl)ethylenediamine could also engage in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives can be inferred from related compounds. For instance, the corrosion inhibition efficiency of N,N'-bis(1-phenylethanol)ethylenediamine was studied using electrochemical techniques, indicating that such compounds can interact with metal surfaces through adsorptive interactions . Additionally, the fluorometric determination of ethylenediamine using a beryllium-Schiff base complex suggests that derivatives of ethylenediamine can form fluorescent complexes, which could be relevant for the detection and analysis of N-(4-Fluorophenyl)ethylenediamine .
科学的研究の応用
N-(4-フルオロフェニル)エチレンジアミン、別名N1-(4-フルオロフェニル)エタン-1,2-ジアミン、の科学研究における用途について調査しましたが、入手可能な情報は非常に限られており、さまざまな分野における特定の用途の詳細な分析を提供していません。
この化合物は、アルファケミストリーなどのサプライヤーによって実験および研究用として提供されています が、科学研究における詳細な用途は記載されていません。 同様に、ケミカルブックは化学的性質、構造、物理的性質に関する情報を提供していますが、特定の科学的用途を詳しく説明していません .
将来の方向性
“N-(4-Fluorophenyl)ethylenediamine” and its related compounds have potential applications in various fields. For instance, they have been studied for their cytotoxicity, cellular distribution, and DNA and protein binding properties . Additionally, they have shown promising neuroprotective and anti-inflammatory properties , indicating potential for future research in these areas.
作用機序
Target of Action
N-(4-Fluorophenyl)ethylenediamine, also known as N1-(4-Fluorophenyl)ethane-1,2-diamine, is a component of certain platinum (II)-based DNA intercalators These complexes are designed to interact with DNA, which is their primary target
Mode of Action
The platinum (II)-based DNA intercalators, which include N-(4-Fluorophenyl)ethylenediamine, interact with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing distortions in the DNA structure that can inhibit replication and transcription processes. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Dna intercalators in general can disrupt several key cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s noted that the platinum (ii)-based dna intercalators, which include this compound, have higher cellular uptake than cisplatin , suggesting they may have favorable bioavailability.
Result of Action
The platinum (II)-based DNA intercalators, including N-(4-Fluorophenyl)ethylenediamine, have been shown to display activity in cisplatin-resistant cell lines . This suggests that these complexes may have a different mechanism of action than cisplatin and could potentially be used to overcome cisplatin resistance in certain cancer cells .
生化学分析
Biochemical Properties
N-(4-Fluorophenyl)ethylenediamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions, which can participate in redox biochemical processes . These interactions are crucial for stabilizing the oxidation state of the metal and controlling the kinetic parameters of ligand exchange and thermodynamics of metal-ligand binding . Additionally, N-(4-Fluorophenyl)ethylenediamine has been shown to exhibit antibacterial, antifungal, and antioxidant activities .
Cellular Effects
N-(4-Fluorophenyl)ethylenediamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of N-(4-Fluorophenyl)ethylenediamine can bind to human serum albumin, affecting its uptake into tumor cells and preventing strong cytotoxic effects . In serum-free medium, a high accumulation in MCF-7 breast cancer cells and significant DNA binding were observed . These interactions highlight the compound’s potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of N-(4-Fluorophenyl)ethylenediamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms Schiff bases, which are known for their ability to form complexes with metal ions . These complexes can inhibit or activate enzymes, depending on the nature of the metal ion and the ligand. Additionally, N-(4-Fluorophenyl)ethylenediamine can influence gene expression by binding to DNA and altering transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Fluorophenyl)ethylenediamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Schiff bases, including derivatives of N-(4-Fluorophenyl)ethylenediamine, are stable in alkaline solutions but can hydrolyze in acidic solutions . This stability is essential for maintaining its biological activity over time. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of N-(4-Fluorophenyl)ethylenediamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial and antifungal activities . At higher doses, it can cause toxic or adverse effects. For example, studies on rodents have shown that high doses of N-(4-Fluorophenyl)ethylenediamine derivatives can lead to increased locomotor and rearing activities, indicating potential neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(4-Fluorophenyl)ethylenediamine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism includes its participation in redox reactions, facilitated by its ability to form complexes with metal ions . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, the compound’s derivatives have been shown to modulate the kynurenine pathway of tryptophan metabolism, which is crucial for maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of N-(4-Fluorophenyl)ethylenediamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can bind to human serum albumin, facilitating its transport in the bloodstream . Once inside the cells, it can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and organelles. These interactions are essential for its localization and accumulation, influencing its biological activity .
Subcellular Localization
N-(4-Fluorophenyl)ethylenediamine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its ability to form complexes with metal ions can direct it to mitochondria, where it can participate in redox reactions and influence mitochondrial function . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
特性
IUPAC Name |
N'-(4-fluorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVXMPCKSSCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198669 | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50622-51-0 | |
| Record name | N1-(4-Fluorophenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050622510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluorophenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Fluorophenyl)ethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ478FYJ9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)
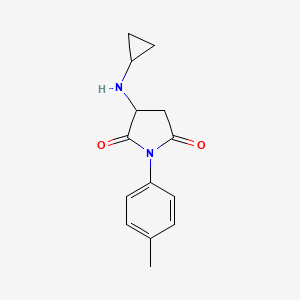
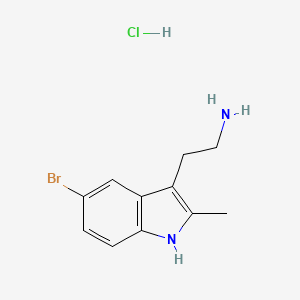



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)

